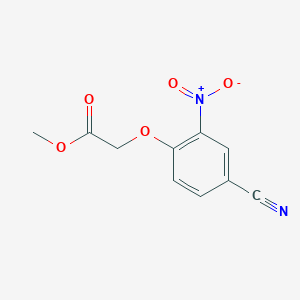

Methyl (4-cyano-2-nitrophenoxy)acetate

Descripción general

Descripción

Methyl (4-cyano-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H8N2O5 It is a derivative of phenoxyacetic acid, featuring both cyano and nitro functional groups on the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl (4-cyano-2-nitrophenoxy)acetate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-cyano-2-nitrophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in N,N-dimethylformamide (DMF) at room temperature for about 2 hours. The product is then extracted with ethyl acetate and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (4-cyano-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Reduction: Hydrogen gas with a palladium catalyst.

Hydrolysis: Aqueous sodium hydroxide.

Major Products

Reduction: 4-cyano-2-aminophenoxyacetic acid.

Hydrolysis: 4-cyano-2-nitrophenoxyacetic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl (4-cyano-2-nitrophenoxy)acetate is primarily recognized for its potential therapeutic applications. Its structure allows it to serve as a versatile building block for synthesizing various biologically active compounds.

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds derived from this compound. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation, with some exhibiting IC50 values in the low micromolar range. A study reported that certain synthesized derivatives demonstrated significant cytotoxic effects against human cancer cell lines, suggesting their potential as anticancer agents .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Research indicates that derivatives of this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . This antioxidant activity is attributed to the presence of nitro and cyano groups, which enhance electron donation capabilities.

Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The cyano group can facilitate nucleophilic attacks, leading to the formation of new carbon-carbon bonds.

- Cyclization Reactions : The compound can undergo cyclization to form heterocyclic structures, which are often biologically relevant .

Material Science Applications

In addition to its medicinal uses, this compound has applications in material science, particularly in the development of polymers and coatings.

Polymer Chemistry

The compound can be utilized in the synthesis of polymeric materials with enhanced properties such as thermal stability and mechanical strength. By incorporating this compound into polymer backbones, researchers have developed materials that exhibit improved performance in various applications .

Coatings and Adhesives

Due to its chemical stability and reactive functional groups, this compound is also explored for use in coatings and adhesives. Its incorporation can enhance adhesion properties and provide resistance to environmental degradation .

Data Tables and Case Studies

Mecanismo De Acción

The mechanism of action of methyl (4-cyano-2-nitrophenoxy)acetate largely depends on the specific application. In chemical reactions, the cyano and nitro groups play crucial roles in determining the reactivity and interaction with other molecules. For instance, the nitro group can act as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (4-cyano-2-aminophenoxy)acetate

- Methyl (4-cyano-2-hydroxyphenoxy)acetate

- Methyl (4-cyano-2-methoxyphenoxy)acetate

Uniqueness

Methyl (4-cyano-2-nitrophenoxy)acetate is unique due to the presence of both cyano and nitro groups, which impart distinct electronic properties to the molecule. This makes it particularly useful in synthetic chemistry as a versatile intermediate for various reactions.

Actividad Biológica

Methyl (4-cyano-2-nitrophenoxy)acetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyano-2-nitrophenol with methyl acetate in the presence of a base. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the product.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it is effective against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Enterococcus faecalis | 6.3 |

| Klebsiella pneumoniae | 50 |

These results indicate that this compound has comparable or superior activity to standard antibiotics like ceftriaxone and benzylpenicillin against certain strains .

Cytotoxic Activity

In addition to its antimicrobial effects, this compound has been evaluated for cytotoxicity using various cell lines. The following table presents the LC50 values derived from studies on marine crustaceans and mammalian cell lines.

| Cell Type | LC50 (µg/mL) |

|---|---|

| Artemia salina | 82.5 |

| HeLa cells | >1000 |

| HepG2 cells | 500 |

The compound demonstrated significant cytotoxicity against Artemia salina with an LC50 value indicating potential toxicity at lower concentrations .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The cyano group serves as an electrophile, which can react with nucleophilic sites on proteins, potentially inhibiting essential enzymatic functions. The nitro group may also play a role in enhancing binding affinity to bacterial topoisomerases, which are critical for DNA replication and repair processes .

Case Studies

- Antibacterial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus demonstrated that it significantly inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of this compound on HeLa cells indicated a moderate level of toxicity, prompting further investigation into its safety profile for potential pharmaceutical applications .

Propiedades

IUPAC Name |

methyl 2-(4-cyano-2-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c1-16-10(13)6-17-9-3-2-7(5-11)4-8(9)12(14)15/h2-4H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHDBLCQWMITEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653389 | |

| Record name | Methyl (4-cyano-2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652997-70-1 | |

| Record name | Methyl (4-cyano-2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.